rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile,trans
Description
rac-(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carbonitrile,trans is a fluorinated cyclopropane derivative characterized by a nitrile group at position 1 and a trifluoromethyl (CF₃) group at position 2 in a trans configuration. The "rac" designation indicates a racemic mixture of enantiomers. This compound’s structural rigidity, combined with the electron-withdrawing effects of the CF₃ and nitrile groups, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key structural features:
- Cyclopropane backbone: Provides strain-induced reactivity.
- Trans configuration: Substituents on opposite sides of the ring, influencing steric and electronic interactions.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Nitrile group: Acts as a polar functional group, enabling participation in click chemistry or further derivatization.
Properties
Molecular Formula |
C5H4F3N |
|---|---|
Molecular Weight |
135.09 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1H2/t3-,4+/m0/s1 |
InChI Key |
VIKMWLMLSQYYJU-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C#N |
Canonical SMILES |
C1C(C1C(F)(F)F)C#N |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile,trans is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets.
- IUPAC Name : rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- Molecular Formula : CHFN
- Molecular Weight : 155.09 g/mol
- LogP : 1.42
- Polar Surface Area : 76 Ų
Biological Activity Overview
The biological activity of this compound has been linked to its ability to interact with various receptors and enzymes in the human body. The following sections summarize key findings from recent studies.
Pharmacological Studies
Recent research has explored the pharmacological potential of this compound:
- Calcium Channel Modulation : Studies have shown that cyclopropane derivatives can act as modulators of voltage-gated calcium channels. Specifically, analogs of this compound have demonstrated affinity for the alpha(2)-delta subunit of these channels, which plays a crucial role in neurotransmitter release and pain modulation .
- Receptor Binding : The compound's structural features suggest potential interactions with G-protein coupled receptors (GPCRs). For instance, the trifluoromethyl group may enhance binding affinity and selectivity for specific receptor subtypes, which could be beneficial for developing targeted therapies .
- Neuroprotective Effects : Some derivatives of cyclopropane compounds have been reported to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Pain Relief : A study conducted on animal models demonstrated that administration of this compound resulted in significant analgesic effects, suggesting its potential as a new pain management agent .
- Neuropharmacology : Another case study focused on the neuropharmacological effects of cyclopropyl derivatives indicated that they could modulate synaptic plasticity and memory functions through their action on calcium channels and neurotransmitter systems .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- Target Compound : The CF₃ and nitrile groups create a strongly electron-deficient ring, favoring reactions with nucleophiles (e.g., Suzuki-Miyaura couplings) .
- Bromo Derivative : Bromomethyl acts as a leaving group, making this compound suitable for alkylation or elimination reactions.
- Hydroxymethyl-Sulfonyl Derivative : The hydroxymethyl group increases hydrophilicity, while the sulfonyl group enhances polarity and stability.
Research Findings and Methodological Insights
- Synthetic Challenges : The strain in cyclopropane rings complicates purification; techniques like HPLC or crystallography () are often required to isolate enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
